Hexyltriethoxysilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

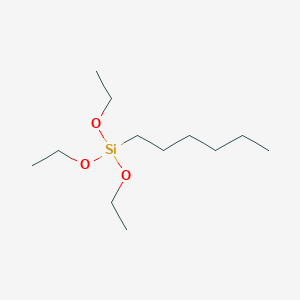

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

triethoxy(hexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMSTCDLAYQDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

158808-35-6 | |

| Record name | Silane, triethoxyhexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158808-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40885015 | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18166-37-5 | |

| Record name | Hexyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathways and Methodologies of Hexyltriethoxysilane

Precursor Selection and Stoichiometry

The synthesis of Hexyltriethoxysilane is fundamentally a reaction between two key precursors: 1-hexene (B165129) and Triethoxysilane (B36694). guidechem.com 1-hexene provides the hexyl group, while Triethoxysilane supplies the reactive Si-H bond and the ethoxy functional groups.

The stoichiometry, which describes the quantitative relationship between reactants and products, is crucial for an efficient reaction. libretexts.orgtaylorandfrancis.com Ideally, the reaction proceeds with a 1:1 molar ratio of 1-hexene to Triethoxysilane. open.ac.uk This ensures that each molecule of the alkene reacts with a molecule of the silane (B1218182), minimizing unreacted starting materials. In practice, a slight excess of one reactant, such as the silane, may be used to drive the reaction to completion and ensure all of the more valuable precursor is consumed.

| Precursor | Chemical Formula | Role in Synthesis | Typical Molar Ratio |

| 1-Hexene | C₆H₁₂ | Source of the hexyl group | 1 |

| Triethoxysilane | HSi(OC₂H₅)₃ | Source of the silyl (B83357) group (Si-H) and ethoxy groups | 1 to 1.1 |

This interactive table summarizes the primary precursors for this compound synthesis.

Reaction Conditions and Catalysis

The conditions under which the synthesis is performed are critical for controlling the reaction rate, yield, and purity of the final product. These parameters include temperature, the use of solvents, and the catalytic system.

The synthesis of this compound can be conducted across a range of temperatures. Some catalytic systems are effective at ambient (room) temperature, while others require moderate heating to proceed at a practical rate. guidechem.comresearchgate.net A common temperature for the reaction is 60 °C, particularly when using certain platinum-based catalysts. open.ac.uk Other protocols may utilize temperatures as high as 80 °C. researchgate.net The choice of temperature is often a balance between achieving a desirable reaction speed and preventing side reactions or catalyst degradation that can occur at higher temperatures.

The hydrosilylation reaction to form this compound can be performed without a solvent (neat), which is often preferred in industrial settings to reduce waste and simplify purification. open.ac.uk However, solvents can be employed to control reaction concentration and temperature. The polarity of the solvent can influence the reaction; various non-polar and polar solvents such as hexane (B92381), toluene (B28343), and acetone (B3395972) have been studied. researchgate.net For instance, when using a Rhodium-based catalyst, tetrahydrofuran (B95107) (THF) has been used as the solvent. guidechem.com The selection of a solvent depends on the specific catalyst system and the desired reaction kinetics.

Catalysis is essential for the hydrosilylation reaction to occur efficiently. The most widely used catalysts are platinum-based complexes due to their high activity. researchgate.net

Homogeneous Catalysts : These catalysts are soluble in the reaction mixture.

Karstedt's catalyst : A platinum(0) complex that is highly active for hydrosilylation. researchgate.net

Speier's catalyst (H₂PtCl₆) : Often used in an isopropyl alcohol solution, it is another classic and effective catalyst for this transformation. open.ac.uk

Rhodium catalysts : Certain Rh(I) complexes have been shown to catalyze the reaction with high efficiency at room temperature. guidechem.com

Heterogeneous Catalysts : These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is ease of separation from the product and potential for reuse. researchgate.net Examples include platinum complexes supported on materials like crosslinked polystyrene, which can be filtered off and used in multiple reaction cycles. researchgate.net

| Catalyst Type | Specific Example | Phase | Key Characteristics |

| Platinum | Karstedt's Catalyst | Homogeneous | High activity, widely used in industry and academia. researchgate.net |

| Platinum | Speier's Catalyst (H₂PtCl₆) | Homogeneous | Effective, classic hydrosilylation catalyst. open.ac.uk |

| Platinum | Platinum on Polystyrene | Heterogeneous | Reusable, facilitating easier product purification. researchgate.net |

| Rhodium | Rh(I) Complex | Homogeneous | Enables reaction at ambient temperature with high yield. guidechem.com |

This interactive table details common catalytic systems used in the synthesis of this compound.

Process Optimization for Yield and Purity

Maximizing the yield and ensuring the purity of this compound are primary goals of process optimization. High yields, sometimes reaching up to 97%, have been reported under optimized conditions. guidechem.com

A key technique for monitoring the reaction's progress is infrared (IR) spectroscopy. The disappearance of the characteristic Si-H stretching peak (around 2256 cm⁻¹) from the IR spectrum of the reaction mixture indicates that the Triethoxysilane has been consumed and the reaction is complete. open.ac.uk This allows for precise control over the reaction time, preventing the formation of byproducts from prolonged heating or exposure to the catalyst.

Once the reaction is complete, purification is necessary to remove the catalyst and any unreacted starting materials or byproducts. For solid products or under certain conditions, purification can be as simple as recrystallization. open.ac.uk In the case of heterogeneous catalysts, the catalyst is simply filtered away. researchgate.net For homogeneous catalysts, distillation or chromatographic techniques may be required to achieve high purity.

Scalability Considerations in Synthesis

Translating a laboratory-scale synthesis to an industrial production process introduces several challenges. Key considerations for the scalability of this compound synthesis include catalyst efficiency, cost, and reusability. sciengine.com While highly effective, precious metal catalysts like platinum represent a significant cost. Therefore, developing robust, highly active catalysts that can be used in very low concentrations or, ideally, be recycled is a major focus.

Fundamental Hydrolysis and Condensation Reactions of Hexyltriethoxysilane

Mechanistic Investigations of Hydrolysis

The hydrolysis of hexyltriethoxysilane involves the cleavage of its Si-OR bonds by water, leading to the formation of hexylsilanetriol and ethanol (B145695). This reaction can proceed through different mechanisms depending on the pH of the medium. adhesivesmag.comnih.gov The general reaction is as follows:

C₆H₁₃Si(OC₂H₅)₃ + 3H₂O → C₆H₁₃Si(OH)₃ + 3C₂H₅OH

This process rarely goes to completion before condensation begins. Instead, a complex mixture of partially and fully hydrolyzed species typically exists.

Under acidic conditions, the hydrolysis of this compound is accelerated. The mechanism is analogous to the acid-catalyzed hydrolysis of esters. wikipedia.orgdalalinstitute.com The reaction proceeds via the protonation of an ethoxy group, which makes it a better leaving group (ethanol) and increases the electrophilicity of the silicon atom. chemistrysteps.comquora.com

The proposed mechanism involves the following steps:

Protonation: An ethoxy group on the silicon atom is protonated by a hydronium ion (H₃O⁺), forming a protonated alkoxysilane intermediate. This step rapidly reaches equilibrium.

Nucleophilic Attack: A water molecule then acts as a nucleophile and attacks the electron-deficient silicon atom. This is typically the rate-determining step and follows an Sₙ2-type mechanism.

Deprotonation and Alcohol Elimination: The resulting intermediate eliminates a molecule of ethanol and a proton is transferred to another water molecule, regenerating the acid catalyst and forming a silanol (B1196071) group.

This process can repeat until all three ethoxy groups are replaced by hydroxyl groups. The rate of hydrolysis is generally faster in acidic conditions compared to neutral or highly alkaline conditions, with the minimum rate observed around a pH of 7. adhesivesmag.comshinetsusilicone-global.com

Table 1: Key Aspects of Acid-Catalyzed Hydrolysis of this compound

| Feature | Description |

| Catalyst | Protic acids (e.g., HCl, H₂SO₄) |

| Mechanism | Protonation of the ethoxy group followed by nucleophilic attack of water. quora.com |

| Rate-Determining Step | Nucleophilic attack of water on the silicon atom. |

| pH Dependence | Reaction rate increases significantly at low pH. adhesivesmag.com |

| Products | Hexylsilanetriol (and its partial hydrolysates), Ethanol, regenerated acid catalyst. |

In the presence of a base, the hydrolysis of this compound follows a different mechanistic pathway. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. chemistrysteps.com This mechanism is generally considered more direct than the acid-catalyzed route.

The proposed mechanism under basic conditions is:

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom, which can accommodate a fifth bond to form a pentacoordinate, negatively charged intermediate (a silicate (B1173343) anion).

Leaving Group Elimination: This highly unstable intermediate then expels an ethoxide ion (⁻OC₂H₅) as the leaving group, resulting in the formation of a silanol group.

Proton Transfer: The expelled ethoxide ion is a strong base and immediately abstracts a proton from a water molecule to form ethanol and regenerate the hydroxide catalyst.

Unlike acid-catalyzed hydrolysis, which is reversible, base-catalyzed hydrolysis is generally irreversible because the final deprotonation step to form the carboxylate ion equivalent (silanolate) drives the reaction to completion. chemistrysteps.comucoz.com

Hydrolysis of this compound can also occur under neutral pH conditions (around pH 7), although the reaction rate is significantly slower than under acidic or basic catalysis. adhesivesmag.com In the absence of an external catalyst, water itself acts as the hydrolyzing agent. The mechanism involves the direct nucleophilic attack of a neutral water molecule on the silicon atom. However, water is a weaker nucleophile than the hydroxide ion, and the ethoxy group is not activated by protonation as it is in an acidic medium, which accounts for the slower reaction kinetics. iomosaic.com The reaction rate minimum for the hydrolysis of alkoxysilanes is typically observed at a pH of approximately 7. adhesivesmag.com

The stoichiometry of water relative to the alkoxysilane is a critical parameter that influences the kinetics and outcome of the hydrolysis reaction. nih.gov For the complete hydrolysis of a trialkoxysilane like this compound, a stoichiometric molar ratio of 3:1 (water:silane) is required.

However, the actual amount of water used can significantly alter the reaction.

Sub-stoichiometric Water: Using less than the stoichiometric amount of water results in partial hydrolysis, leading to a mixture of unreacted alkoxysilane, various partially hydrolyzed species (e.g., C₆H₁₃Si(OC₂H₅)₂(OH)), and fully hydrolyzed silanetriols.

Stoichiometric or Excess Water: Increasing the water content generally increases the rate of hydrolysis up to a certain point. nih.gov An excess of water can drive the equilibrium towards the formation of fully hydrolyzed silanetriols. wikipedia.org However, an extremely large excess of water can sometimes inhibit the reaction, which may be due to the low solubility of the non-polar this compound in the highly polar aqueous medium, creating a two-phase system that limits reaction rates. nii.ac.jpnih.gov The water-to-silane ratio also plays a role in determining the structure of the resulting condensed oligomers. nih.gov

Table 2: Effect of Water:Silane (B1218182) Molar Ratio on Hydrolysis

| Water:Silane Ratio | Expected Outcome | Impact on Kinetics |

| < 3:1 | Incomplete hydrolysis, mixture of alkoxysilanols and siloxanes. | Rate may be limited by water availability. |

| ≥ 3:1 | Favors complete hydrolysis to silanetriols. | Increases hydrolysis rate up to a saturation point. nih.gov |

| Large Excess | Can lead to phase separation and potential rate inhibition due to insolubility. nii.ac.jp | May decrease overall reaction efficiency if solubility limits are exceeded. |

Mechanistic Investigations of Condensation

The most common condensation pathway is the reaction between two silanol groups. This reaction can be catalyzed by either acids or bases and involves the elimination of a water molecule.

The mechanism is dependent on pH:

Acidic Conditions: One silanol group is protonated, making it more susceptible to nucleophilic attack by the oxygen atom of a second, neutral silanol group. A molecule of water is subsequently eliminated.

Basic Conditions: A silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks a neutral silanol molecule, displacing a hydroxide ion, which is a poor leaving group but feasible under these conditions.

The condensation reaction generally has a rate minimum at a pH of around 4-5. adhesivesmag.com The stability of the silanols against self-condensation is a key factor; most simple silanols are unstable and readily condense to form siloxanes. gelest.com The bulky hexyl group may provide some steric hindrance, influencing the rate and structure of the resulting polysilsesquioxane network. uni-saarland.de

Silanol-Alkoxysilane Condensation

A silanol group can react with a remaining, unhydrolyzed ethoxy group on another this compound molecule. This process, known as silanol-alkoxysilane condensation, forms a siloxane bond (Si-O-Si) and releases an additional molecule of ethanol.

Si(OH)₃R + Si(OC₂H₅)₃R → (HO)₂RSi-O-SiR(OC₂H₅)₂ + C₂H₅OH

This reaction pathway is significant as it can occur concurrently with hydrolysis, leading to the formation of various oligomeric intermediates before complete hydrolysis of all ethoxy groups has taken place. hydrophobe.org

Formation of Siloxane Networks (Si-O-Si)

The most prevalent condensation reaction involves two silanol groups reacting with each other. This silanol-silanol condensation results in the formation of a stable siloxane bond and a molecule of water.

2 Si(OH)₃R → (HO)₂RSi-O-SiR(OH)₂ + H₂O

This step is the primary mechanism for the growth of the polymer chain and the ultimate formation of a cross-linked, three-dimensional siloxane network. hydrophobe.orgikm.org.my This network structure is responsible for the material properties when this compound is used in coatings and other applications. hydrophobe.org The process from initial hydrolysis to network formation is a cornerstone of sol-gel chemistry. ikm.org.mycamsi-x.com

Kinetics and Reaction Rate Studies

The rates of hydrolysis and condensation of this compound are influenced by several factors, including pH, temperature, and the molecular structure of the silane itself.

Influence of pH on Hydrolysis and Condensation Rates

The pH of the reaction medium has a significant impact on the kinetics of both hydrolysis and condensation. hydrophobe.orgresearchgate.net Generally, hydrolysis is catalyzed by both acidic and basic conditions. google.com.naresearchgate.net

Acidic Conditions (pH < 7): Under acidic catalysis, the hydrolysis reaction rate is generally faster. researchgate.net For instance, in the presence of hydrochloric acid, hexyltrimethoxysilane (B1329574) (a related compound) undergoes efficient hydrolysis. ikm.org.my Acidic environments promote the protonation of the alkoxy group, making it a better leaving group. Condensation rates are typically slower at low pH (around 2), which can allow for the accumulation of silanol monomers and dimers.

Basic Conditions (pH > 7): In alkaline environments, the hydrolysis is promoted by the nucleophilic attack of hydroxide ions (OH⁻) on the silicon atom. hydrophobe.org However, the condensation reaction is significantly faster under basic conditions, leading to rapid formation of larger polysiloxane structures. researchgate.net The stability of the resulting silanols is lower in basic solutions, making them more prone to self-condensation. researchgate.net

The interplay between hydrolysis and condensation rates is pH-dependent. At a pH range of 4-5, the difference between the two rates tends to be minimal, leading to a maximum availability of reactive silanols. camsi-x.comresearchgate.net

Temperature Dependence of Reaction Kinetics

Temperature plays a crucial role in the reaction kinetics of this compound. Increasing the reaction temperature generally accelerates both the hydrolysis and condensation rates. google.com For instance, thermal curing, often performed at temperatures between 150°C and 180°C, is used to drive the condensation process to completion, forming a stable siloxane network. google.com Some processes may use temperatures ranging from 50°C to 120°C to promote bond formation. researchgate.net The specific temperature profile, including the start and end temperatures and the rate of temperature increase, can be controlled to manage the polymerization process. google.com For example, hydrolysis reactions are often conducted at temperatures ranging from 20°C to 80°C. google.com.na

Steric and Inductive Effects on Reaction Rates

The molecular structure of the alkyltrialkoxysilane, specifically the nature of the alkyl group, significantly affects the reaction rates due to steric and inductive effects. hydrophobe.org

Steric Effect: The hexyl group (C₆H₁₃) is relatively bulky. This steric hindrance can physically obstruct the approach of water molecules or other reactants to the silicon center, thereby slowing down the rate of hydrolysis compared to silanes with smaller alkyl groups. hydrophobe.org

Inductive Effect: The hexyl group also has an electron-donating inductive effect. This effect increases the electron density on the silicon atom, making it more negative and consequently less susceptible to nucleophilic attack by hydroxide ions in alkaline hydrolysis. hydrophobe.org

Studies comparing different alkyltriethoxysilanes have shown that the rate of hydrolysis decreases as the length of the alkyl chain increases. hydrophobe.org This slower hydrolysis for longer-chain silanes like this compound means that condensation can begin before hydrolysis is complete, influencing the structure of the resulting intermediates and the final polymer network. hydrophobe.org

Sol Gel Chemistry and Derived Materials Utilizing Hexyltriethoxysilane

Sol Preparation and Stability

The initial stage of the sol-gel process involves creating a stable colloidal suspension. The stability and properties of this sol are critically dependent on several parameters, including the choice of solvent, the type of catalyst used, and the concentrations of reactants. wiley-vch.de These factors collectively dictate the rates of hydrolysis and condensation, which in turn control the structure of the resulting gel. nih.gov

The solvent plays a crucial role in the sol-gel process, primarily by acting as a mutual solvent for the typically immiscible alkoxide precursor and water. Alcohols are the most common solvents due to their ability to homogenize the reaction mixture. For ethoxysilanes like hexyltriethoxysilane, ethanol (B145695) is a logical and frequently used choice to avoid alcohol exchange reactions. wiley-vch.de The solvent system significantly influences the hydrolysis and condensation reaction rates. nih.gov

| Solvent Type | Common Examples | Role in Sol-Gel Process |

| Primary Alcohol | Ethanol, Methanol | Acts as a homogenizing agent for the silane (B1218182) precursor and water. Its polarity can influence reaction kinetics. researchgate.net |

| Co-solvent | n-hexane | Can be used in combination with alcohols to modify the polarity of the medium and influence particle growth and morphology. uctm.edu |

The concentration of the silane precursor in the solvent is another key parameter. Polymerizations are often initiated at a specific molar concentration (e.g., 1M), which can be adjusted to determine the practical gelation threshold. osti.gov

Catalysts are essential for controlling the rates of hydrolysis and condensation. The choice between an acidic or basic catalyst profoundly impacts the structure of the resulting gel network. nih.govbham.ac.uk

Acid Catalysis: Under acidic conditions (e.g., using hydrochloric acid, HCl), the hydrolysis reaction is typically fast, while the condensation reaction is slower. bham.ac.uk This leads to the formation of weakly branched, polymer-like networks. These are often referred to as "linear" or "randomly branched" polymers.

Base Catalysis: Under basic conditions (e.g., using ammonium hydroxide (B78521), NH4OH, or sodium hydroxide, NaOH), the condensation reaction is favored and proceeds at a faster rate than hydrolysis. bham.ac.uk This promotes the formation of highly branched clusters that grow and link together, resulting in a more particulate or colloidal gel structure. osti.gov

| Catalyst Type | Common Examples | Effect on Reaction Kinetics | Resulting Gel Structure |

| Acidic | Hydrochloric Acid (HCl), Formic Acid | Promotes rapid hydrolysis and slower condensation. bham.ac.uk | Weakly branched, polymer-like networks. nih.gov |

| Basic | Ammonium Hydroxide (NH4OH), Sodium Hydroxide (NaOH) | Promotes slower hydrolysis and rapid condensation. bham.ac.uk | Highly branched, particulate, or colloidal structures. osti.gov |

| Other | Tetrabutylammonium Fluoride (TBAF) | Can be used as a catalyst in certain non-aqueous or aqueous systems. osti.gov | Varies based on specific reaction conditions. |

Research has shown that for certain organotriethoxysilanes, acidic conditions may yield resins and crystalline products, while basic conditions can produce colloidal gels or precipitates. osti.gov

The transition from a liquid sol to a solid gel occurs when the condensing particles or polymer chains link to form a continuous, sample-spanning network. wiley-vch.de Controlling the kinetics of this transition is crucial for tailoring the material's properties. The gelation time is strongly dependent on factors that influence the hydrolysis and condensation rates.

Several key parameters allow for the control of gelation kinetics:

pH (Catalyst Concentration): The type and concentration of the catalyst are primary controls. For instance, increasing the concentration of a base catalyst generally accelerates the condensation process, leading to shorter gelation times. d-nb.info

Water-to-Silane Ratio (r): The amount of water added is critical. A stoichiometric amount of water is required for complete hydrolysis, but varying this ratio can significantly alter reaction rates and the degree of cross-linking. researchgate.net

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, thus reducing the gelation time. researchgate.net

Precursor Concentration: Higher concentrations of this compound can lead to faster gelation due to the increased proximity of reacting species. osti.gov

Studies on related systems have shown that the chemical identity of crosslinkers and reaction conditions can be precisely tuned to achieve controlled degradation and gelation times ranging from hours to days. rsc.org The interplay of these factors allows for fine-tuning the sol-gel process to achieve desired material properties.

Xerogel and Aerogel Formation

Once a wet gel has formed, the liquid filling the pores must be removed to obtain a dry, solid material. The method used for this drying step is the primary determinant of whether the final product is a xerogel or an aerogel, and it has a profound impact on the material's final structure and properties. wiley-vch.de

The drying process is a critical step where the delicate, porous structure of the wet gel is susceptible to collapse due to capillary forces exerted by the evaporating solvent. wiley-vch.demdpi.com The choice of drying method dictates the extent of this collapse.

Ambient/Thermal Drying (Xerogel Formation): When a wet gel is dried by simple evaporation at ambient or elevated temperatures, strong capillary forces arise at the liquid-vapor interfaces within the pores as the solvent recedes. wiley-vch.de These forces pull the network together, causing significant and often irreversible shrinkage. The resulting material, called a xerogel, is a dense solid with a greatly reduced volume (often by a factor of 5 to 10) compared to the original wet gel. wiley-vch.degoogle.com

Supercritical Drying (Aerogel Formation): To avoid the destructive capillary forces, supercritical drying is employed. google.comyoutube.com In this process, the solvent within the gel's pores (e.g., ethanol) is first exchanged with a fluid that has a more accessible critical point, typically liquid carbon dioxide (CO2). youtube.com The temperature and pressure are then raised above the critical point of CO2, where the distinction between liquid and gas disappears. youtube.com Because there is no liquid-vapor meniscus, there are no capillary forces. The supercritical fluid can then be vented as a gas, leaving the gel's delicate network intact. mdpi.com The resulting low-density, highly porous material is an aerogel. google.com

Freeze Drying (Cryogel Formation): In this method, the solvent in the gel is frozen and then removed by sublimation under vacuum. While this process is gentler than ambient drying, the formation of ice crystals can still disrupt the pore structure, leading to some network deformation and shrinkage. mdpi.com

| Drying Method | Process Description | Impact on Structure | Resulting Material |

| Ambient/Thermal Drying | Evaporation of solvent under atmospheric pressure. google.com | High capillary forces cause significant network shrinkage and collapse. mdpi.com | Xerogel : Dense, low porosity. google.com |

| Supercritical Drying | Solvent is brought to a supercritical state, avoiding a liquid-vapor interface. google.com | Preserves the original gel network with minimal shrinkage. mdpi.com | Aerogel : Highly porous, low density. google.com |

| Freeze Drying | Solvent is frozen and then sublimated under vacuum. mdpi.com | Ice crystal formation can cause some network deformation; less shrinkage than ambient drying. mdpi.com | Cryogel : Properties are often intermediate between xerogels and aerogels. mdpi.com |

The final microstructure of a xerogel or aerogel is the result of a two-stage evolution: network formation during gelation and network transformation during drying.

During Gelation: The microstructure begins to form as the sol transitions into a gel. As discussed, the catalyst type dictates the initial form of the solid phase. Acid catalysis leads to a network of entangled polymer-like chains, while base catalysis results in a network of aggregated colloidal particles. The hexyl groups on the silane precursor, being non-reactive, will decorate the surface of this forming network, imparting hydrophobic character.

During Drying: The evolution of the microstructure is dominated by the forces acting upon the gel network.

Shrinkage and Densification: In the formation of xerogels via ambient drying, the capillary pressure exerted by the evaporating solvent causes the flexible gel network to collapse into a denser state. This leads to a significant reduction in pore volume and surface area. wiley-vch.degoogle.com The presence of the hexyl groups can modify the surface energy, potentially influencing the degree of collapse.

Network Preservation: In aerogel formation, the absence of capillary forces during supercritical drying allows the three-dimensional network formed during gelation to be largely preserved. mdpi.com This results in a material that maintains the high porosity and large surface area of the original wet gel. The final microstructure is a highly interconnected, open-pored solid skeleton. google.com The hexyl groups remain on the pore surfaces, making the aerogel inherently hydrophobic.

The evolution from a wet gel to a dry solid is thus a critical phase where the material's final density, porosity, pore size, and surface area are ultimately established. mdpi.com

Formation of Hydrophobic Materials via Sol-Gel

The incorporation of this compound and similar long-chain alkylsilanes into a sol-gel formulation is a common strategy for creating hydrophobic materials. The non-polar alkyl groups orient towards the surface of the resulting material, lowering the surface energy and imparting water-repellent properties.

The sol-gel method offers a versatile route to produce highly hydrophobic surfaces through several approaches:

One-Step Process: An alkylsilane is included as a co-precursor with a network-forming agent like tetraethoxysilane (TEOS). During the gelation and drying process, the alkyl chains are incorporated directly into the silica (B1680970) network.

Two-Step Process: A porous silica layer is first deposited via a standard sol-gel method. Subsequently, the surface is functionalized by treating it with a solution containing the alkylsilane, which reacts with the residual hydroxyl groups on the silica surface. mdpi.com

These methods can be applied using various deposition techniques, including dip-coating, spin-coating, and spray-coating, to create hydrophobic thin films on a range of substrates. mdpi.comnweurope.euresearchgate.net The final properties of the coating are influenced by parameters such as the chemical composition of the sol, the deposition technique, and any post-deposition thermal treatments. nweurope.eu

Design Principles for Hydrophobic Siloxane Networks

The creation of a hydrophobic surface using siloxane networks is governed by two primary factors: surface chemistry and surface topography (roughness).

Surface Chemistry (Low Surface Energy): The fundamental principle for achieving hydrophobicity is to reduce the surface energy of the material. This is accomplished by introducing non-polar functional groups. The hexyl group (-C6H13) in this compound is an aliphatic hydrocarbon, which is inherently non-polar. A successful hydrophobic coating must shield the polar silanol (B1196071) (Si-OH) groups from interacting with water by creating a non-polar interface. gelest.com The organic substitution on the silane must be non-polar to achieve this effect. gelest.com

Surface Topography (Roughness): While low surface energy is essential, achieving high levels of hydrophobicity or even superhydrophobicity (water contact angles >150°) often requires the creation of a specific surface roughness at the micro- or nanoscale. mdpi.com A rough surface can trap air pockets between the surface and a water droplet, reducing the contact area and leading to a higher contact angle. The sol-gel process is well-suited for creating this necessary roughness. mdpi.com Combining a rough surface structure with low surface energy chemistry is a key design principle for developing highly effective water-repellent materials. mdpi.com

Relationship between Alkyl Chain Length and Hydrophobicity

The length of the non-hydrolyzable alkyl chain in the silane precursor plays a critical role in determining the hydrophobicity of the final material. d-nb.info Generally, increasing the alkyl chain length enhances the water-repellent properties of the surface. Longer alkyl chains are more effective at covering the underlying polar substrate and creating a dense, low-energy surface.

Research has shown a clear trend in water contact angle (WCA) with varying alkyl chain lengths. For instance, studies comparing methyl (C1), octyl (C8), and hexadecyl (C16) functionalized surfaces have demonstrated this relationship.

Short Chains (e.g., Methyl - C1): Short alkyl chains, like the methyl group in methyltriethoxysilane, are often insufficient to form a dense hydrophobic network that can effectively shield the underlying hydrophilic surface. d-nb.info This can result in materials that remain hydrophilic, with water contact angles as low as 0°. d-nb.inforesearchgate.net

Intermediate Chains (e.g., Hexyl - C6, Octyl - C8): As the chain length increases to an intermediate level, such as the hexyl group in this compound or the octyl group in octyltrimethoxysilane, there is a significant increase in hydrophobicity. mdpi.comunair.ac.id Studies have shown that the water contact angle increases with the alkyl chain length up to C8. mdpi.comunair.ac.id A coating made with an octyl (C8) silane achieved a water contact angle of approximately 140.67°. unair.ac.id

Long Chains (e.g., Hexadecyl - C16): While the trend generally favors longer chains, some studies have observed a decrease in hydrophobicity with very long chains, such as C16. mdpi.comunair.ac.id It is theorized that excessively long alkyl chains may collapse or become disordered on the surface, preventing the formation of a well-organized, dense hydrophobic layer. mdpi.comunair.ac.id

The following table summarizes findings on the effect of alkyl chain length on the water contact angle of SiO2-TiO2-alkylsilane coatings.

| Alkylsilane Precursor | Carbon Chain Length | Water Contact Angle (WCA) |

| Methyltrimethoxysilane (MTMS) | C1 | ~125° |

| Octyltrimethoxysilane (OTMS) | C8 | ~140.67° |

| Hexadecyltrimethoxysilane (HDTMS) | C16 | ~130° |

This data is based on research findings where increasing the alkyl chain length up to C8 increased the water contact angle, while a decrease was observed at C16. mdpi.comunair.ac.id

This compound, with its C6 chain, fits within the category of intermediate-length chains that are effective at inducing hydrophobicity.

Development of Water-Based Sol-Gel Systems

Traditional sol-gel chemistry for producing hydrophobic coatings often relies on organic solvents, primarily alcohols, to dissolve the water-immiscible alkylsilane precursors. However, there is growing interest in developing water-based or aqueous sol-gel systems to reduce the use of volatile organic compounds (VOCs).

The primary challenge in creating water-based systems with precursors like this compound is their low solubility in water. Researchers are exploring several strategies to overcome this limitation:

Emulsification: The alkylsilane can be dispersed in water as an emulsion with the help of surfactants. The sol-gel reactions then occur at the oil-water interface of the emulsion droplets.

Co-solvents: A small amount of a water-miscible organic solvent can be used to improve the solubility of the hydrophobic precursor in the aqueous solution.

Surface Modification of Nanoparticles: Another approach involves modifying pre-formed nanoparticles (e.g., colloidal silica) in an aqueous dispersion. The alkylsilane is added to the aqueous sol, where it reacts with the surface of the nanoparticles, rendering them hydrophobic. This method has been used to create water-dispersible systems where the hydrophobicity is conferred by the modified nanoparticles. scispace.com

These aqueous routes are crucial for developing more environmentally friendly coating technologies, although achieving the same level of performance and stability as solvent-based systems can be challenging. scispace.com

Surface Modification and Functionalization Using Hexyltriethoxysilane

Principles of Silane (B1218182) Coupling Agent Action

Silane coupling agents, including hexyltriethoxysilane, act as molecular bridges at the interface between inorganic and organic materials. shinetsusilicones.com Their unique chemical structure enables them to form stable bonds with both types of substrates, a property that is fundamental to their function in composite materials, adhesives, and coatings. shinetsusilicones.comshinetsusilicone-global.com

Interfacial Bonding Mechanisms (Organic-Inorganic Interfaces)

The primary mechanism of action for this compound involves a two-step process of hydrolysis and condensation. mdpi.com Initially, the ethoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). shinetsusilicone-global.commdpi.com These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, silica (B1680970), or metal oxides, forming strong, covalent siloxane bonds (Si-O-Substrate). nih.gov This reaction firmly anchors the silane molecule to the inorganic surface. nih.gov

Simultaneously, the non-polar hexyl group of the silane molecule is oriented away from the inorganic surface. gelest.com This organic-functional group can then interact with an organic polymer matrix through various mechanisms, including van der Waals forces, interdiffusion, and mechanical interlocking. bioresources.com This dual-action creates a robust link between the inorganic and organic phases, effectively bridging the interface. nih.gov

Role in Enhancing Adhesion and Compatibility

By forming a durable bridge between dissimilar materials, this compound significantly enhances the adhesion and compatibility at the organic-inorganic interface. chemimpex.comacs.org This improved interfacial bonding leads to a more effective transfer of stress from the polymer matrix to the inorganic reinforcement, resulting in composite materials with enhanced mechanical properties such as strength and durability. chemimpex.comshinetsusilicones.com

Furthermore, the presence of the silane coupling agent improves the wetting of the inorganic surface by the organic resin, which is crucial for achieving a uniform and void-free composite structure. shinetsusilicones.comsinosil.com The enhanced compatibility also contributes to improved resistance to environmental factors like moisture and heat, as the robust interfacial bond prevents the ingress of water and delamination. ontosight.aishinetsusilicone-global.com

Surface Grafting and Monolayer Formation

The ability of this compound to form strong bonds with surfaces makes it a key component in the fabrication of tailored surface coatings through grafting and the formation of self-assembled monolayers. acs.orguniba.it These techniques allow for precise control over the surface properties of materials at the molecular level.

Self-Assembled Monolayers (SAMs) Formation

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. wikipedia.org In the case of this compound, the silanol groups formed upon hydrolysis readily chemisorb onto hydroxylated surfaces, such as silicon wafers, to create a densely packed monolayer. wikipedia.orgpsu.edu The hexyl chains then align themselves away from the surface, creating a new interface with specific properties. wikipedia.org

The formation of SAMs is a two-step process: an initial rapid adsorption of the molecules onto the surface followed by a slower organization into a crystalline or semi-crystalline structure. wikipedia.org The resulting monolayer is highly stable due to the strong covalent bonds between the silane headgroup and the substrate. wikipedia.org This process allows for the creation of surfaces with tailored properties, such as hydrophobicity. gelest.com

A study on the surface modification of fumed silica with this compound highlighted the importance of solvent polarity and the amount of adsorbed water on the silica surface for achieving the desired surface modifier density. nii.ac.jpresearchgate.net The reaction was found to be more promoted in non-polar solvents like hexane (B92381) compared to more polar solvents like toluene (B28343) and acetone (B3395972). nii.ac.jpresearchgate.net

Graft Polymerization from Surfaces

Graft polymerization is a technique used to grow polymer chains directly from a substrate surface, creating a dense layer of "polymer brushes." nih.govrsc.org This "grafting from" approach allows for the creation of high-density polymer layers that are covalently bonded to the surface. nih.gov

In this process, an initiator molecule is first attached to the surface. For instance, a silane coupling agent can be used to anchor an initiator to a silicon wafer. psu.edu Subsequently, monomers are introduced and polymer chains grow from these surface-bound initiators. nih.gov This method has been used to create patterned polymer brushes with tailored graft densities by controlling the density of the initiator on the surface. ntu.edu.sg The ability to control the thickness and density of the grafted polymer layer makes this a powerful technique for modifying surface properties for a wide range of applications. rsc.orgmdpi.com

Tailoring Surface Wettability

The wettability of a surface, which describes the ability of a liquid to maintain contact with a solid surface, is a critical property in many applications. rsc.orgonlytrainings.com By modifying a surface with this compound, its wettability can be precisely controlled. The non-polar hexyl groups of the silane create a low-energy surface that repels water, thereby imparting hydrophobic properties to the substrate. chemimpex.comcfsilicones.com

Research has demonstrated the use of this compound in creating hydrophobic coatings on various materials. For example, it has been used in conjunction with hexyltrimethoxysilane (B1329574) in a sol-gel method to develop water-repellent coatings for cotton and polyester (B1180765) fabrics. ikm.org.my The resulting surfaces exhibited significant hydrophobicity, as measured by their water contact angles. ikm.org.my The principle behind this is the creation of a surface with low surface energy and, in some cases, nanoscale roughness, which together lead to a high water contact angle. ikm.org.my

The ability to tailor surface wettability is crucial for applications such as self-cleaning surfaces, anti-fouling coatings, and water-repellent textiles. ikm.org.my

Hydrophobicity Enhancement

This compound is an organosilicon compound extensively used to impart water-repellent properties to various surfaces. chemimpex.comcymitquimica.com The mechanism of action involves the hydrolysis of the triethoxy groups (-Si(OCH₂CH₃)₃) in the presence of water to form reactive silanol groups (-Si(OH)₃). These silanol groups then condense and form strong, covalent siloxane bonds (Si-O-Si) with hydroxyl groups present on the surface of inorganic substrates like silica, glass, or metal oxides. nii.ac.jpresearchgate.net The six-carbon alkyl chain (hexyl group) is nonpolar and orients away from the surface, creating a low-energy, hydrophobic layer that repels water. gelest.comresearchgate.net

The sol-gel method is a common technique for applying these coatings. ikm.org.myijournalse.org In this process, this compound or a similar precursor like Hexyltrimethoxysilane (HTMS) undergoes hydrolysis and condensation in a solution that is then applied to a substrate. ijournalse.orgijournalse.org Research has demonstrated the successful application of this method to various materials.

For instance, a study on polyester fabric used a one-step, water-based sol-gel process with HTMS. ijournalse.org By varying the molar ratio of the silane to water, the hydrophobicity could be tuned. An optimized molar ratio of 1:3 (HTMS:water) yielded the best hydrophobic performance, achieving a water contact angle (WCA) of 136.2°. ijournalse.orgijournalse.org A surface is generally considered hydrophobic if the WCA is greater than 90°. ijournalse.orgdataphysics-instruments.com Similarly, water-based hydrophobic coatings for cotton and polyester textiles were developed using a combination of HTMS and this compound (HTES). This approach achieved WCAs of 135.41° for cotton and 132.28° for polyester, confirming the formation of a durable hydrophobic surface. researchgate.netikm.org.my

The effectiveness of these treatments is confirmed through various analytical methods. Fourier Transform Infrared Spectroscopy (FTIR) is used to verify the formation of Si-O-Si bonds, which indicates the successful grafting of the silane onto the substrate. ikm.org.myijournalse.org Scanning Electron Microscopy (SEM) reveals the morphology of the coating, often showing a homogeneous and crack-free thin film that provides good surface coverage. ijournalse.orgijournalse.org

Table 1: Research Findings on Hydrophobicity Enhancement using Hexyl-alkoxysilanes

| Substrate | Silane Used | Method | Key Finding | Water Contact Angle (WCA) | Source |

|---|---|---|---|---|---|

| Polyester Fabric | Hexyltrimethoxysilane (HTMS) | Sol-Gel | Optimized molar ratio of HTMS to water (1:3) for best performance. | 136.2° | ijournalse.orgijournalse.org |

| Cotton Fabric | HTMS & this compound (HTES) | Sol-Gel | Achieved significant hydrophobicity at a 1:0.6 HTMS:HTES molar ratio. | 135.41° | ikm.org.my |

| Polyester Fabric | HTMS & this compound (HTES) | Sol-Gel | Effective hydrophobic treatment at a 1:0.6 HTMS:HTES molar ratio. | 132.28° | ikm.org.my |

| Silicon Dioxide | Hexyltrimethoxysilane (HTMS) | Immersion | Created a hydrophobic surface on the wafer. | ~110° | researchgate.net |

Superhydrophobic Surface Design

Superhydrophobicity, often called the "Lotus Effect," is an extreme form of water repellency characterized by a water contact angle (WCA) greater than 150°. google.comgelest.com Achieving this state requires two key features: a surface with low surface energy and a hierarchical micro/nano-scale roughness. researchgate.netsjp.ac.lknih.gov this compound provides the necessary low surface energy due to its nonpolar hexyl group. gelest.com However, on its own, it typically only achieves hydrophobicity (WCA > 90°). To create a superhydrophobic surface, this compound must be applied to a substrate that has been engineered to have the required surface roughness.

Several methods can be used to create the necessary hierarchical structure before or during the application of the silane:

Sol-Gel with Nanoparticles: One of the most common methods involves incorporating nanoparticles, such as silica (SiO₂), into the coating formulation. researchgate.netresearchgate.net In this process, a sol containing silica nanoparticles and this compound (or a similar alkylsilane) is applied to a substrate. The nanoparticles create the physical roughness, while the silane provides the hydrophobic chemistry. researchgate.netcore.ac.uk Studies have shown that by controlling the size and concentration of these nanoparticles, the surface roughness can be optimized to trap air pockets beneath water droplets, leading to a superhydrophobic state. core.ac.uk For example, a WCA of 151.9° was achieved on cotton fabric treated with silica nanoparticles followed by hydrophobization with an alkylsilane. researchgate.net

Etching: Techniques like chemical, plasma, or laser etching can be used to create a rough texture on a substrate's surface before the application of the this compound coating. mdpi.comnih.gov

Deposition Methods: Techniques such as spray coating, chemical vapor deposition (CVD), and electrospinning can be used to build up a rough, structured layer which is then functionalized with the silane to render it superhydrophobic. mdpi.comnih.govmdpi.com For instance, a spray-coating method using a siloxane binder and silica nanoparticles produced mechanically durable and chemically resistant superhydrophobic surfaces. mdpi.com

Research has successfully created stable superhydrophobic surfaces on a wide variety of substrates, including textiles, glass, and silicon wafers, with water contact angles exceeding 170° by combining nanoparticle-induced roughness with the low surface energy provided by organosilanes. rsc.org

Surface Treatment for Chemical and Environmental Resistance

The hydrophobic barrier created by this compound coatings does more than just repel water; it also provides significant protection against chemical attack and environmental degradation. chemimpex.comontosight.ai The dense, cross-linked siloxane network and the nonpolar surface prevent corrosive aqueous solutions, salts, and other polar contaminants from reaching and reacting with the underlying substrate. gelest.comontosight.ai

This property is valuable in numerous applications:

Corrosion Protection: When applied to metals, the this compound layer acts as a physical barrier against moisture and electrolytes, which are key drivers of corrosion. ontosight.ai

Construction Material Protection: It is used as a water-repellent impregnating agent for concrete and other cementitious substrates. gelest.com By significantly lowering water absorption, it protects the material from freeze-thaw cycles, salt ingress, and the growth of mold and mildew, thereby enhancing its durability. gelest.com

The chemical resistance of such coatings has been quantitatively evaluated. In one study, a superhydrophobic coating synthesized using a sol-gel method with organosilanes was tested for its stability in various chemical environments. The results showed excellent resistance in acidic and neutral conditions, maintaining high water contact angles.

Table 2: Chemical Resistance of an Organosilane-Based Superhydrophobic Coating

| Environment | Resulting Water Contact Angle | Resistance Level | Source |

|---|---|---|---|

| Acidic (pH 1) | 127° | Good | researchgate.net |

| Neutral (pH 7) | 134° | Good | researchgate.net |

| Alkaline (pH 14) | 90° | Limited | researchgate.net |

This demonstrates that while the coating is robust in many conditions, its effectiveness can be reduced in highly alkaline environments. Nonetheless, the treatment provides a significant enhancement in chemical and environmental resistance for a wide range of applications. chemimpex.comontosight.ai

Hexyltriethoxysilane in Hybrid Material and Composite Development

Organic-Inorganic Hybrid Systems

Organic-inorganic hybrid materials are a class of materials that integrate organic and inorganic components at the molecular or nanometer scale. mdpi.comnih.gov These systems are designed to synergistically combine the advantageous properties of both constituents, such as the mechanical strength and thermal stability of inorganic materials with the flexibility and processability of organic polymers. mdpi.com Hexyltriethoxysilane serves as a molecular linker, covalently bonding the disparate phases to create a cohesive material with enhanced properties. nih.gov

The synthesis of organic-inorganic hybrid systems incorporating this compound often employs the sol-gel process. mdpi.com This technique involves the hydrolysis and polycondensation of molecular precursors, typically alkoxysilanes, at low temperatures. mdpi.com In a common strategy, this compound is used as a co-precursor with other alkoxysilanes, such as tetraethyl orthosilicate (B98303) (TEOS).

The design of these materials hinges on controlling the reactions of the triethoxysilane (B36694) group. This group undergoes hydrolysis in the presence of water and a catalyst to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of an inorganic material or with other silanol groups, forming stable siloxane (Si-O-Si) bonds. nih.gov The hexyl group, being hydrolytically stable, remains tethered to the silicon atom, becoming an integral part of the final hybrid structure. This process allows for the creation of an inorganic network that is functionalized with organic hexyl groups, influencing the material's final properties.

| Synthesis Strategy | Description | Precursors | Key Feature |

| Co-condensation | Simultaneous hydrolysis and condensation of multiple alkoxysilane precursors. | This compound, Tetraethyl Orthosilicate (TEOS) | Creates a hybrid network where organic functionality is uniformly distributed within the inorganic matrix. |

| Surface Grafting | Pre-formed inorganic particles are treated with this compound to modify their surface. | Silica (B1680970) nanoparticles, this compound | Covalently attaches hexyl groups to the particle surface, altering its surface chemistry and compatibility. |

| In-situ Formation | Inorganic particles are synthesized in the presence of this compound. mdpi.com | TEOS, Alkyltriethoxysilanes | The alkylsilane modifies the surface of the nanoparticles as they form, influencing their growth and final morphology. mdpi.com |

A significant challenge in developing hybrid materials is overcoming the inherent incompatibility between the hydrophilic inorganic phase and the hydrophobic organic phase. This compound is crucial for enhancing interfacial interactions and promoting phase compatibility. nih.gov The triethoxysilane end of the molecule forms strong, covalent bonds with the inorganic component, anchoring the organic hexyl chain to the surface. nih.gov

Silica-Polymer Composites

Silica-polymer composites are a specific and widely used class of organic-inorganic hybrid materials where silica, often in the form of nanoparticles, is used as a reinforcing filler in a polymer matrix. researchgate.netrwth-aachen.de The performance of these composites is highly dependent on the dispersion of the silica nanoparticles and the strength of the interaction between the filler and the polymer matrix. nih.gov this compound is extensively used to modify the silica surface to address these factors.

Untreated silica nanoparticles possess surface silanol groups, which makes them hydrophilic and prone to agglomeration in non-polar polymer matrices due to strong hydrogen bonding. researchgate.netnih.gov Functionalization of the nanoparticle surface with this compound is a key strategy to overcome this issue. nih.gov The process involves reacting the silane (B1218182) with the surface silanol groups, which covalently grafts the hexyl groups onto the silica surface. nih.gov

This surface modification, or functionalization, transforms the hydrophilic silica into a hydrophobic and organophilic material. The attached hexyl chains provide steric hindrance, creating a physical barrier that prevents the nanoparticles from coming into close contact and aggregating. bohrium.com This leads to a stable and uniform dispersion of the nanoparticles throughout the polymer matrix. bohrium.com The degree of functionalization and the resulting dispersion stability can be influenced by factors such as the size of the nanoparticles and the reaction conditions. bohrium.com

A study on silica nanoparticles with different diameters demonstrated how particle size affects the surface modification process and subsequent dispersion stability in an organic solvent.

| Nanoparticle Diameter | Key Surface Feature | Chemisorbed Hexylsilane Amount | Effect on Dense Suspension Viscosity |

| 30 nm | High amount of isolated silanol groups | Lower | Reduced effectively |

| 200 nm | Increased hydrogen-bonded silanol and water | Higher | Reduced effectively |

| Data sourced from a study on the effect of particle size on surface modification of silica nanoparticles. bohrium.com |

Beyond improving dispersion, the functionalization of silica with this compound significantly enhances the interaction between the filler and the polymer matrix. mdpi.com The organic hexyl chains on the silica surface can physically entangle and interact with the polymer chains of the matrix, creating a stronger interface. researchgate.net This enhanced interaction is crucial for the effective transfer of mechanical load from the flexible polymer matrix to the rigid silica filler. researchgate.net

By creating a more compatible and strongly bonded interface, the aggregation of filler particles is suppressed, and the mechanical properties of the composite, such as tensile strength, modulus, and toughness, are substantially improved. mdpi.com The wrinkled or porous structure of some silica nanoparticles can further enhance this interlocking effect, as the polymer matrix can diffuse into the pores, maximizing the interfacial contact area. mdpi.com

Development of Advanced Coatings

This compound is a key component in the formulation of advanced coatings, particularly those requiring hydrophobic or superhydrophobic properties. mdpi.comgelest.com These coatings are used in a wide range of applications, from self-cleaning surfaces to anti-icing and corrosion-resistant layers. cytonix.comgelest.com The functionality of these coatings is derived from the low surface energy provided by the non-polar hexyl groups and often a hierarchical surface roughness. mdpi.com

The development of these coatings frequently utilizes sol-gel chemistry, where this compound is a precursor. mdpi.comnih.gov During the coating formation, the triethoxysilane groups hydrolyze and condense to form a cross-linked siloxane network that adheres to the substrate. Simultaneously, the hexyl chains orient themselves towards the air-coating interface, creating a dense, non-polar surface that repels water. gelest.com

Research has shown that the length of the alkyl chain on the silane precursor is a critical factor in achieving superhydrophobicity. Hybrid sol-gel coatings were synthesized using TEOS and various alkyltriethoxysilanes. The results demonstrated that a longer alkyl chain leads to a higher water contact angle, a key indicator of hydrophobicity.

| Alkyl Chain Length | Water Contact Angle (WCA) | Water Sliding Angle (WSA) | Surface Morphology |

| < 10 carbons | < 150° | > 5° | Not specified |

| > 10 carbons | > 150° | < 5° | Raspberry-like hierarchical |

| Data derived from a study on hybrid sol-gel superhydrophobic coatings. mdpi.com |

These findings underscore the importance of molecular design in creating functional coatings. By combining this compound with other precursors like TEOS, it is possible to create coatings that are not only water-repellent but also mechanically robust and transparent. mdpi.comnih.gov

Impact-Resistant Coatings

The incorporation of silanes like this compound into a coating formulation can lead to a more cross-linked and robust material. This network structure helps to distribute stress more effectively, preventing crack propagation that can result from sudden impacts. The flexible hexyl chain can also impart a degree of elasticity to the coating, further contributing to its ability to absorb impact energy without fracturing.

Corrosion Protection Coatings

This compound is utilized in the formulation of corrosion-resistant coatings, particularly for the protection of metallic substrates such as steel and aluminum. The primary mechanism of protection involves the formation of a dense, hydrophobic siloxane film on the metal surface.

Upon application, the ethoxy groups of this compound hydrolyze to form reactive silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the metal oxide surface, forming strong, covalent metallo-siloxane bonds (e.g., Fe-O-Si or Al-O-Si). Further condensation between adjacent silanol groups leads to the formation of a cross-linked polysiloxane network (Si-O-Si). nih.gov

This process creates a stable, well-adhered barrier that isolates the metal from corrosive agents in the environment, such as water and chlorides. The hydrophobic nature of the hexyl group plays a crucial role by actively repelling water from the surface, which is essential for initiating the corrosion process. This dual-action—forming a robust barrier and imparting hydrophobicity—makes this compound an effective component in anti-corrosion systems.

Water-Repellent Coatings

The application of this compound is highly effective in creating water-repellent surfaces on a variety of substrates, including textiles, masonry, and glass. The principle behind its efficacy lies in the modification of surface energy and topography.

The long hexyl chain is a nonpolar, low-energy group. When a surface is treated with this compound, these hexyl groups orient themselves away from the substrate, creating a new surface with very low surface energy. Water, being a high-energy liquid, is unable to wet out this low-energy surface and instead beads up, forming distinct droplets with a high contact angle.

Research on the closely related hexyltrimethoxysilane (B1329574) (HTMS) has demonstrated the creation of hydrophobic coatings on polyester (B1180765) fabric. A study using a sol-gel method found that an optimized molar ratio of HTMS to water (1:3) resulted in a coating with a water contact angle (WCA) of 136.2°. researchgate.net The low surface energy imparted by the long-chain alkyl silane was identified as a key factor in achieving this high level of hydrophobicity. researchgate.net The combination of low surface energy from the hexyl group and controlled surface roughness can lead to superhydrophobic properties, characterized by water contact angles exceeding 150°. tandfonline.com

Water Contact Angle (WCA) of Silane-Treated Surfaces

| Silane Compound | Substrate | Resulting WCA (°) | Key Finding |

|---|---|---|---|

| Hexyltrimethoxysilane (HTMS) | Polyester Fabric | 136.2 | Optimized molar ratio of silane to water enhances hydrophobicity. researchgate.net |

| Long-chain alkyl(trialkoxy)silane | Cotton Fabric | >150 | Combination of surface roughness and low surface energy from the alkyl chain leads to superhydrophobicity. tandfonline.com |

| Octyltriethoxysilane (OTES)-modified Nanosilica in PU | Steel | 91 | Surface functionalization of nanoparticles with alkyl silanes significantly increases the hydrophobicity of the composite coating. matchemmech.com |

Membranes and Separation Technologies

In the field of membrane science, surface modification is critical for optimizing performance in separation processes. This compound and similar hydrophobic silanes are used to functionalize membrane surfaces, particularly for applications like membrane distillation (MD), a thermally driven process used for desalination and wastewater treatment. tandfonline.commdpi.com

The core requirement for MD membranes is that they must be hydrophobic to prevent the passage of liquid water while allowing water vapor to be transported across the membrane. mdpi.com Surface functionalization with hydrophobic silanes is a key strategy to enhance this property. researchgate.nettandfonline.com The process involves grafting the silane molecules onto the membrane surface. The hexyl groups of this compound create a low-energy, water-repellent surface, which increases the liquid entry pressure (LEP) of the pores. A higher LEP means the membrane can withstand higher operating pressures without being wetted by the feed solution, thus preventing process failure.

This modification is crucial for maintaining stable, long-term performance and preventing pore wetting, which would compromise the separation efficiency. By creating a robust hydrophobic surface, silane functionalization helps to improve flux stability and resistance to fouling, making the separation process more effective and reliable. researchgate.nettandfonline.com

Cross Linking Mechanisms and Network Formation

Siloxane Network Formation through Condensation

The fundamental mechanism for the formation of a polysiloxane network from hexyltriethoxysilane is a sol-gel process involving hydrolysis and condensation reactions. ijournalse.orghydrophobe.org Initially, the ethoxy groups (-OC2H5) of the this compound molecule undergo hydrolysis in the presence of water, often catalyzed by an acid or a base. ijournalse.orgnii.ac.jp This reaction replaces the ethoxy groups with hydroxyl groups (-OH), forming silanol (B1196071) intermediates. nii.ac.jp Subsequently, these silanol groups undergo condensation reactions with other silanol groups or remaining ethoxy groups, releasing water or ethanol (B145695) and forming stable siloxane bonds (Si-O-Si). hydrophobe.orgscbt.com This process continues, building a three-dimensional network structure. hydrophobe.org The repetition of these steps leads to the formation of a cross-linked polysiloxane network. espublisher.com

The density of cross-links within the siloxane network is a critical parameter that dictates the material's mechanical and thermal properties. encyclopedia.pubutwente.nl Several factors influence this density:

Water Availability: The amount of water present during the hydrolysis step directly impacts the number of silanol groups formed, which are the precursors to cross-linking. ijournalse.orgnii.ac.jp Insufficient water can lead to incomplete hydrolysis and a lower cross-link density. Conversely, an excess of water can sometimes lead to the formation of less adhesive, particulate silica (B1680970) structures. ijournalse.org

Catalyst Type and Concentration: The choice of an acid or base catalyst and its concentration can significantly affect the rates of hydrolysis and condensation, thereby influencing the final network structure. mdpi.comresearchgate.net For instance, base catalysts tend to promote highly condensed siloxane networks. mdpi.com

Temperature and Time: Curing temperature and duration are crucial for driving the condensation reactions to completion. Higher temperatures and longer curing times generally result in a higher degree of cross-linking. core.ac.uk

Solvent Polarity: The polarity of the solvent used in the reaction can influence the availability of water at the silica surface and the stability of the intermediates, thereby affecting the surface modifier density and the extent of cross-linking. nii.ac.jp

Monomer Concentration: Higher concentrations of this compound can lead to an increased cross-link density.

A summary of how various parameters can affect the cross-linking and network formation is presented below:

| Parameter | Effect on Cross-linking and Network Formation |

| Concentration of Silane (B1218182) | Higher concentrations generally increase cross-link density. |

| Water Content | Influences the rate and extent of hydrolysis, a key step for forming cross-linkable silanol groups. ijournalse.orgnii.ac.jp |

| Catalyst | The type (acid or base) and concentration can significantly alter the reaction kinetics and final network structure. mdpi.comresearchgate.net |

| Temperature | Elevated temperatures promote the condensation reactions, leading to a more complete network formation. core.ac.uk |

| Curing Time | Longer curing times allow for more extensive cross-linking. core.ac.uk |

The ability to control the network structure, including the degree of branching, is essential for fine-tuning the material's properties. rsc.orgmcmaster.ca The structure of the siloxane network is not always a simple, random arrangement. The use of pre-organized "nanobuilding blocks," such as cyclic or cage-type oligosiloxanes, can lead to more controlled and well-defined network structures. rsc.org These controlled structures can result in materials with unique properties not achievable with standard monomeric precursors. rsc.org

The branching of the polymer network can be influenced by the functionality of the silane monomers used. Trialkoxysilanes like this compound are inherently trifunctional, leading to the formation of branched and cross-linked structures. shinetsusilicone-global.com The reaction conditions, particularly the catalyst and solvent, can also play a role in directing the condensation reactions to favor either linear chain extension or branching. mdpi.com For instance, the use of specific catalysts can lead to ladder-like or random-structured networks. mdpi.com

Hybrid Cross-linking Processes

Dual mechanism cross-linking involves the simultaneous or sequential formation of two different types of cross-links within the same material. nih.gov A common approach is to combine the formation of inorganic siloxane networks with organic cross-linking reactions. espublisher.comnih.gov This can be achieved by using organofunctional silanes that contain a secondary reactive group in addition to the hydrolyzable alkoxy groups.

For example, a silane can be functionalized with a group capable of undergoing thermal or UV-activated cross-linking, such as an azide (B81097) group. Upon activation, this group can form covalent bonds with adjacent polymer chains, creating an organic network that is interpenetrated with the siloxane network formed through condensation. This dual-network structure can lead to materials with enhanced mechanical properties, as the different networks can dissipate energy and reinforce each other. nih.gov

The choice of catalyst is critical in controlling the cross-linking process. mpg.degoogle.com While traditional acid and base catalysts are widely used for siloxane condensation, other catalytic systems can be employed to initiate different types of cross-linking reactions. researchgate.netgoogle.com

For instance, platinum-based catalysts are commonly used in hydrosilylation reactions, which involve the addition of a silicon-hydride bond across a double bond. mdpi.com This type of reaction can be used to graft silanes onto other polymers or to cross-link silicones containing vinyl groups. mdpi.com

In other systems, organometallic catalysts, such as those based on tin, are used to accelerate the moisture-curing process of silane-grafted polymers. researchgate.netsisib.com The development of novel catalysts, including acid-base hybrid catalysts and hindered amine light stabilizers (HALS) that are free of tin, offers pathways to control the cross-linking kinetics and tailor the final properties of the material for specific applications. google.comresearchgate.netgoogle.com

Rheological Behavior of Cross-linked Systems

The rheological properties of the cross-linked systems provide valuable insights into the network structure and its evolution during the curing process. georgetown.edumdpi.com Rheology, the study of the flow and deformation of matter, can be used to monitor the transition from a liquid-like sol to a solid-like gel as cross-linking proceeds. mdpi.com

Key rheological parameters include the storage modulus (G'), which represents the elastic component of the material, and the loss modulus (G''), which represents the viscous component. mpg.demdpi.com As cross-linking progresses, both G' and G'' typically increase. The point at which G' surpasses G'' is often referred to as the gel point, indicating the formation of a continuous network throughout the material. mdpi.com

The final rheological properties of the cross-linked system are highly dependent on the cross-link density. encyclopedia.pub A higher cross-link density generally leads to a higher storage modulus, indicating a stiffer and more elastic material. utwente.nlmdpi.com The viscosity of the system also increases significantly with cross-linking. georgetown.edu The study of the rheological behavior is crucial for understanding the structure-property relationships in these materials and for controlling their performance in various applications. mdpi.comnih.gov

Advanced Characterization Techniques in Hexyltriethoxysilane Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental in identifying the molecular structure and functional groups of hexyltriethoxysilane and monitoring its chemical transformations.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. nih.gov In the context of this compound and its hydrolysis and condensation products, FTIR is particularly useful for tracking the formation of siloxane bonds (Si-O-Si).

The hydrolysis of this compound involves the conversion of ethoxy groups (Si-O-CH₂CH₃) to silanol (B1196071) groups (Si-OH), which then condense to form Si-O-Si networks. researchgate.netnih.gov The FTIR spectrum reveals characteristic absorption bands that signify these transformations. The strong, broad band typically observed in the region of 1000-1200 cm⁻¹ is attributed to the asymmetric stretching vibrations of the Si-O-Si bonds. researchgate.netresearchgate.net The presence and evolution of this band can confirm the successful grafting of the silane (B1218182) onto a surface and the subsequent polymerization. cetjournal.it

Other significant bands in the FTIR spectrum of this compound and its reaction products include those corresponding to C-H stretching vibrations from the hexyl and ethyl groups, typically found in the 2850-3000 cm⁻¹ range. nih.gov The disappearance of bands associated with the Si-O-C linkages of the ethoxy groups and the appearance of a broad band around 3200-3600 cm⁻¹, corresponding to O-H stretching in silanol groups (Si-OH), are indicative of the hydrolysis process. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound and its Derivatives

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance in Analysis |

| 1000-1200 | Asymmetric stretching | Si-O-Si | Indicates formation of siloxane network |